GSK8573
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains. This compound has binding activity to BRD9 with a dissociation constant (Kd) value of 1.04 micromolar and is inactive against BAZ2A/B and other bromodomain families . This compound is primarily used as a structurally related negative control in biological experiments .
Mechanism of Action
Target of Action
GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains . The primary target of this compound is BRD9, a bromodomain-containing protein . Bromodomains are acetyl-lysine specific protein interaction domains that modulate gene transcription .
Mode of Action
This compound interacts with its target, BRD9, by binding to it. The binding activity of this compound to BRD9 has a dissociation constant (Kd) value of 1.04 μM . It is inactive against baz2a/b and other bromodomain family .
Biochemical Pathways
The related compound gsk2801, for which this compound serves as a control, is known to inhibit baz2a and baz2b bromodomains . These bromodomains are part of the nucleolar remodeling complex (NoRC) that regulates the expression of noncoding RNAs .
Pharmacokinetics
It is known that this compound is a solid compound with a molecular weight of 32339 . It is soluble in DMSO .
Result of Action
Instead, it is used in biological experiments to serve as a control for GSK2801 .
Action Environment
For instance, it can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .
Biochemical Analysis
Biochemical Properties
GSK8573 plays a role in biochemical reactions as an inactive control compound. It interacts specifically with the bromodomain-containing protein BRD9, exhibiting a binding affinity with a dissociation constant (Kd) value of 1.04 micromolar . This interaction is significant because it allows researchers to distinguish the specific effects of GSK2801 on BAZ2A and BAZ2B bromodomains from non-specific effects. This compound does not interact with BAZ2A/B or other bromodomain families, making it a valuable tool for studying the specificity of bromodomain inhibitors.
Cellular Effects
This compound has been observed to have minimal effects on various types of cells and cellular processes due to its role as an inactive control compound. It does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . This lack of activity makes this compound an ideal negative control in experiments designed to study the effects of active bromodomain inhibitors like GSK2801.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interaction with the bromodomain-containing protein BRD9. This binding occurs with a dissociation constant (Kd) value of 1.04 micromolar . Unlike GSK2801, this compound does not inhibit or activate enzymes, nor does it cause changes in gene expression. Its primary function is to serve as a structurally related negative control, allowing researchers to differentiate between specific and non-specific effects of bromodomain inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable over time. It does not degrade significantly, and its long-term effects on cellular function are minimal due to its inactivity . This stability makes this compound a reliable negative control in both in vitro and in vivo studies, ensuring consistent results across experiments.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that it does not exhibit significant toxic or adverse effects, even at high doses . This lack of activity at varying dosages further supports its use as a negative control compound in experiments involving bromodomain inhibitors.
Metabolic Pathways
This compound is not involved in any significant metabolic pathways due to its inactivity . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. This lack of metabolic activity ensures that this compound does not interfere with the biochemical processes being studied in experiments.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed without significant interaction with transporters or binding proteins . Its localization and accumulation are minimal, further supporting its role as an inactive control compound.
Subcellular Localization
This compound does not exhibit specific subcellular localization or targeting signals . It does not undergo post-translational modifications that direct it to specific compartments or organelles. This lack of subcellular activity ensures that this compound remains an effective negative control in experiments involving bromodomain inhibitors.
Preparation Methods
The synthesis of GSK8573 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and purities for research purposes .
Chemical Reactions Analysis
GSK8573, being an inactive control compound, does not undergo significant chemical reactions under standard laboratory conditions. Its primary role is to serve as a negative control in experiments involving GSK2801. Therefore, it does not participate in typical chemical reactions such as oxidation, reduction, or substitution .
Scientific Research Applications
GSK8573 is widely used in scientific research as a negative control compound. Its applications include:
Comparison with Similar Compounds
GSK8573 is unique in its role as an inactive control compound for GSK2801. Similar compounds include:
GSK2801: An active acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains
BRD4 Inhibitor-18: Another bromodomain inhibitor with different specificity and binding properties.
PROTAC SMARCA2/4-degrader-8: A compound targeting different bromodomains with distinct mechanisms of action.
This compound stands out due to its specific use as a negative control, providing a baseline for comparison in experiments involving active bromodomain inhibitors .
Biological Activity
GSK8573 is a chemical compound developed as a negative control in the study of bromodomain inhibitors, particularly in relation to BAZ2A and BAZ2B proteins. While it shares structural similarities with active compounds like GSK2801, this compound is characterized by its lack of significant biological activity against the targeted bromodomains. This article provides a comprehensive overview of this compound's biological activity based on available research findings, including data tables and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is structurally related to GSK2801, designed to serve as a control compound. It has shown limited binding affinity to bromodomains, particularly BRD9, while being inactive against BAZ2A and BAZ2B.
- Purpose : The primary role of this compound is to validate the specificity and efficacy of other bromodomain inhibitors, particularly in experimental settings where off-target effects must be minimized.
Binding Affinity and Selectivity
This compound exhibits a significantly lower binding affinity compared to its active counterpart, GSK2801. Research indicates:
- Binding Affinity :
Compound | Target | Binding Affinity (K_D) |
---|---|---|
GSK2801 | BAZ2A | 257 nM |
GSK2801 | BAZ2B | 136 nM |
This compound | BRD9 | 1.04 μM |
This compound | BAZ2A/B | Inactive |
In Vivo Studies
In studies involving mouse models, the effects of this compound were contrasted with those of GSK2801:
- Liver Regeneration : Mice treated with GSK2801 showed increased liver mass recovery after partial hepatectomy compared to control groups. In contrast, no significant regenerative effects were observed with this compound treatment .
- Toxicity Protection : When exposed to hepatotoxic agents like carbon tetrachloride (CCl4) or acetaminophen, mice treated with GSK2801 exhibited protection against liver damage and improved survival rates. Conversely, treatment with this compound did not confer any protective effects .
Cellular Assays
- Fluorescence Recovery After Photobleaching (FRAP) : In assays designed to assess the displacement of BAZ2A from chromatin, only GSK2801 demonstrated the ability to accelerate recovery times, indicating its active role in chromatin dynamics. No such effect was noted for this compound .
Mechanistic Insights
This compound's lack of biological activity can be attributed to its failure to effectively bind or inhibit the BAZ2 bromodomains:
- Structural Analysis : Crystallographic studies have shown that while GSK2801 occupies the binding site effectively due to its structural configuration, this compound does not engage in similar interactions with the target bromodomains .
- Selectivity Profile : The selectivity of this compound was evaluated against a panel of bromodomains and other protein targets, confirming its inactivity across most tested proteins except for BRD9 .
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.